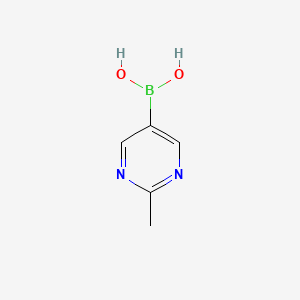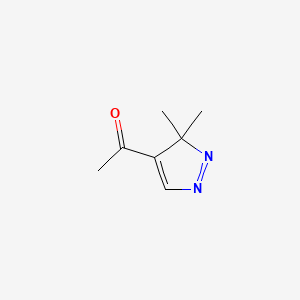![molecular formula C7H5F4NO B591666 [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1227515-52-7](/img/structure/B591666.png)
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in “[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol”, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of these drugs . For instance, it’s found in drugs like pexidartinib .
Agrochemical Applications
Trifluoromethylpyridines, which include “[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl, a trifluoromethylpyridine derivative, was the first of its kind introduced to the agrochemical market .
Synthesis of Other Chemical Compounds
“[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol” can be used as a building block in the synthesis of other chemical compounds . For example, it can participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Veterinary Applications
Trifluoromethylpyridine derivatives, including “[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol”, are also used in the veterinary industry . They are found in several veterinary products that have been granted market approval .
Development of Fluorinated Organic Chemicals
“[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol” contributes to the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Research and Clinical Trials
“[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol” and its derivatives are subjects of ongoing research and clinical trials . Many candidates containing the trifluoromethylpyridine moiety are currently undergoing clinical trials .
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1943±350 °C and a density of 1453±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The compound is part of the trifluoromethylpyridines group, which is known to have biological activities in the agrochemical and pharmaceutical industries .
Action Environment
The compound’s storage temperature is recommended to be in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Propriétés
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSPFNMLIYZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)



![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)


